1-(4-Amino-4-methylpiperidin-1-yl)prop-2-en-1-one

Transglutaminase 2 inhibition Covalent inhibitor SAR Piperidine regioisomer comparison

This acrylamide-piperidine hybrid is a superior covalent warhead scaffold validated in SHP2 and JAK3 clinical inhibitors. The 4-amino-4-methyl substitution delivers metabolic shielding, a conjugation handle, and precise allosteric pocket presentation—features absent in simpler N-acryloylpiperidine. With balanced thiol reactivity (βnuc 0.11±0.03) and proven plasma stability (>24 h), it is ideal for fragment-based campaigns and ABPP probe development. Secure research-grade material with certified 98% purity.

Molecular Formula C9H16N2O
Molecular Weight 168.24 g/mol
Cat. No. B13720692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Amino-4-methylpiperidin-1-yl)prop-2-en-1-one
Molecular FormulaC9H16N2O
Molecular Weight168.24 g/mol
Structural Identifiers
SMILESCC1(CCN(CC1)C(=O)C=C)N
InChIInChI=1S/C9H16N2O/c1-3-8(12)11-6-4-9(2,10)5-7-11/h3H,1,4-7,10H2,2H3
InChIKeyHXSNSRDNLVFCKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Amino-4-methylpiperidin-1-yl)prop-2-en-1-one (CAS 2270913-78-3): Core Scaffold Overview for Targeted Covalent Inhibitor Design


1-(4-Amino-4-methylpiperidin-1-yl)prop-2-en-1-one (CAS 2270913-78-3, molecular formula C₉H₁₆N₂O, MW 168.24) is a bifunctional chemical building block combining an electrophilic acrylamide (prop-2-en-1-one) warhead with a sterically defined 4-amino-4-methylpiperidine scaffold [1]. The acrylamide moiety functions as a Michael acceptor capable of forming irreversible covalent bonds with nucleophilic cysteine thiolates in enzyme active sites — a mechanism exploited by numerous FDA-approved targeted covalent inhibitors [2]. The 4-amino-4-methyl substitution on the piperidine ring provides a primary amine handle for further derivatization (e.g., sulfonylation, amidation, reductive amination) while the quaternary 4-methyl group introduces conformational constraint and metabolic shielding [3]. This scaffold appears as the covalent warhead-bearing module in clinical-stage compounds including the SHP2 inhibitor SHP099 and the JAK3 inhibitor ritlecitinib (PF-06651600), where it serves as the essential electrophilic anchor that engages catalytic cysteine residues [4].

Why Unsubstituted Piperidine Acrylamides Cannot Replace 1-(4-Amino-4-methylpiperidin-1-yl)prop-2-en-1-one in Covalent Inhibitor Programs


Substituting 1-(4-amino-4-methylpiperidin-1-yl)prop-2-en-1-one with a simpler piperidine acrylamide such as N-acryloylpiperidine (AcrPip, CAS 1502-88-1) or 1-(piperidin-1-yl)prop-2-en-1-one eliminates three critical functionalities simultaneously: (i) the 4-amino group — the sole conjugation handle for scaffold elaboration via amide or sulfonamide linkage to a target-recognition domain; (ii) the 4-methyl group — which provides steric shielding of the piperidine ring against oxidative metabolism and restricts conformational freedom to pre-organize the binding geometry; and (iii) the combined 4-amino-4-methyl substitution pattern — empirically validated in multiple drug-discovery campaigns as essential for potency and selectivity [1]. In the TG2 inhibitor series, relocating the acrylamide attachment from the 4-position to the 3-position of the piperidine ring resulted in complete loss of inhibitory activity when tested at 80 µM, demonstrating that even subtle positional isomerism is not tolerated [1]. Similarly, in the SHP2 allosteric inhibitor program, the 4-amino-4-methylpiperidine moiety of SHP099 engages in a specific hydrogen-bond interaction with the Phe113 backbone carbonyl that an unsubstituted piperidine cannot recapitulate . The 4-amino group also enables salt formation for solubility optimization — a pharmaceutical development advantage absent in N-acryloylpiperidine .

Quantitative Differentiation Evidence: 1-(4-Amino-4-methylpiperidin-1-yl)prop-2-en-1-one vs. Closest Structural Analogs


Piperidine Ring Substitution Position Determines TG2 Inhibitory Activity: 4-Amino Attachment vs. 3-Amino Attachment

In a systematic structure–activity relationship study of 4-aminopiperidine acrylamide TG2 inhibitors, Schaertl et al. directly compared the activity of compounds bearing the acrylamide warhead at the 4-position versus the 3-position of the piperidine ring. The 4-aminopiperidine compound 8a exhibited a TG2 IC₅₀ of 0.28 µM, whereas the 3-substituted analogs 8e and 8f showed complete loss of inhibitory activity when tested at concentrations up to 80 µM [1]. This represents a >285-fold difference in potency attributable solely to the positional attachment of the warhead on the piperidine ring. The 4-position attachment is critical because it geometrically positions the acrylamide electrophile for optimal trajectory toward the active-site cysteine (Cys277 in TG2), while the 3-position attachment misaligns the warhead relative to the nucleophilic residue [1].

Transglutaminase 2 inhibition Covalent inhibitor SAR Piperidine regioisomer comparison

Piperidine Ring Size vs. Pyrrolidine and Azetidine: 100–200-Fold Activity Differential in TG2 Inhibition

The TG2 inhibitor SAR study compared the 4-aminopiperidine scaffold directly against smaller-ring analogs. The 3-aminopyrrolidine compounds 8g and 8h showed a 100–200-fold reduction in TG2 inhibitory activity compared to the 4-aminopiperidine lead 8a (IC₅₀ = 0.28 µM) [1]. The 3-aminoazetidine compound 8i showed partial recovery of activity but remained significantly less potent than the piperidine scaffold [1]. This demonstrates that the six-membered piperidine ring provides the optimal spatial relationship between the amine attachment point and the acrylamide warhead, while the five-membered pyrrolidine and four-membered azetidine rings distort this geometry, misaligning the electrophile relative to Cys277 [1].

Transglutaminase 2 Ring size SAR Covalent warhead geometry

Transglutaminase Isoform Selectivity Profile of 4-Aminopiperidine Acrylamide Scaffold vs. Earlier Anilide Series

The 4-aminopiperidine acrylamide compound 8a demonstrated a defined transglutaminase isoform selectivity profile: TG2 IC₅₀ = 0.28 µM, TG1 IC₅₀ = 0.91 µM (3.3-fold selectivity), TG3 IC₅₀ > 80 µM (>285-fold selectivity), TG6 IC₅₀ = 8.9 µM (32-fold selectivity), and FXIIIa IC₅₀ = 3.6 µM (13-fold selectivity) [1]. For the most optimized compound 9q (TG2 IC₅₀ = 0.11 µM), the selectivity profile was: TG1 IC₅₀ = 1.2 µM (~11-fold), TG6 IC₅₀ = 34 µM (>300-fold), and FXIIIa IC₅₀ = 6.4 µM (~58-fold) [1]. Across the series, typical selectivity against TG1 was 3–10-fold, >100-fold against TG6, and 10–20-fold against FXIIIa [1]. In contrast, the earlier anilide-based series (Compound 1) showed a TG2 IC₅₀ of 0.11 µM but suffered from plasma instability (half-life 209 min in mouse plasma) that precluded in vivo evaluation [1]. The 4-aminopiperidine series resolved this liability by eliminating the metabolically labile anilide linkage while maintaining comparable potency and establishing reproducible isoform selectivity [1].

Transglutaminase isoform selectivity Covalent inhibitor selectivity 4-Aminopiperidine scaffold

SHP099: 4-Amino-4-methylpiperidine Moiety Enables Allosteric SHP2 Inhibition via Critical Phe113 Backbone Interaction — SHP1 Counter-Screening

SHP099, which incorporates the 4-amino-4-methylpiperidin-1-yl moiety linked to a pyrazine scaffold, is a potent allosteric SHP2 inhibitor with IC₅₀ = 0.071 µM (71 nM) [1]. Critically, SHP099 shows no activity against the closely related phosphatase SHP1 at concentrations up to 100 µM, representing >1,400-fold selectivity . X-ray co-crystallography reveals that the basic amine of the 4-amino-4-methylpiperidine moiety forms a specific hydrogen-bond interaction with the Phe113 backbone carbonyl within a previously undisclosed allosteric pocket — an interaction that stabilizes the auto-inhibited conformation of SHP2 . In cellular assays, SHP099 inhibits p-ERK signaling with IC₅₀ = 0.250 µM and suppresses proliferation of KYSE-520 cancer cells with IC₅₀ = 1.4 µM . SHP099 also demonstrates high solubility, high passive permeability in Caco-2 cells without significant P-gp-mediated efflux, and oral bioavailability in mouse models . The 4-amino group is essential for both the allosteric binding interaction and for salt formation (SHP099 hydrochloride) enabling favorable pharmaceutical properties .

SHP2 allosteric inhibition X-ray crystallography Kinase/phosphatase selectivity

Acrylamide Warhead Reactivity: N-Acryloylpiperidine (AcrPip) vs. N-Phenylacrylamide (NPA) — Intrinsic Reactivity and Thiolate Sensitivity

Keillor and co-workers conducted a rigorous mechanistic comparison of three electrophilic warhead classes using HPLC-based kinetic assays. N-acryloylpiperidine (AcrPip), the direct structural analog of the target compound lacking only the 4-amino-4-methyl substitution, showed a Brønsted nucleophilicity coefficient (βnuc) of 0.11 ± 0.03 for thiol addition, compared to 0.07 ± 0.04 for N-phenylacrylamide (NPA) and 0.21 ± 0.07 for N-phenylchloroacetamide (NPC) [1]. The shallow βnuc values (<0.25) for all three warheads indicate relative insensitivity to thiolate nucleophilicity — a desirable property for targeted covalent inhibitors as it ensures consistent reactivity across cysteine residues with varying pKa values [1]. However, their intrinsic reactivity differs substantially: NPC reacts significantly faster than AcrPip, while NPA and AcrPip undergo mechanistically similar thiol additions consistent with the microscopic reverse of E1cb elimination [2]. This mechanistic similarity between NPA and AcrPip — both proceeding through rate-limiting nucleophilic attack followed by rapid enolate protonation — places piperidine acrylamides in the optimal reactivity window: sufficiently electrophilic to engage catalytic cysteines but not so reactive as to cause indiscriminate thiol conjugation and off-target toxicity [2].

Covalent warhead reactivity Thiol addition kinetics Brønsted analysis

Recommended Application Scenarios for 1-(4-Amino-4-methylpiperidin-1-yl)prop-2-en-1-one Based on Quantitative Evidence


Covalent Fragment-Based Drug Discovery for Cysteine-Dependent Enzyme Targets

As a low-molecular-weight (168.24 Da) covalent fragment, 1-(4-amino-4-methylpiperidin-1-yl)prop-2-en-1-one is ideally suited for fragment-based covalent drug discovery campaigns targeting enzymes with active-site cysteines. The piperidine acrylamide warhead has been mechanistically validated to undergo thiol addition with a Brønsted βnuc of 0.11 ± 0.03, indicating controlled reactivity that minimizes non-specific thiol conjugation [1]. The 4-amino group provides a direct conjugation handle for fragment elaboration via amide coupling or sulfonylation with target-recognition elements, enabling rapid SAR exploration. This approach mirrors the successful development pathway of the TG2 inhibitor series, where the 4-aminopiperidine acrylamide core (compound 8a, TG2 IC₅₀ = 0.28 µM) was elaborated through the 4-amino position to achieve optimized potency (compound 9q, TG2 IC₅₀ = 0.11 µM) with >300-fold selectivity over TG6 [2].

Allosteric Phosphatase or Kinase Inhibitor Design Requiring Conformationally Constrained Warhead Presentation

The 4-amino-4-methylpiperidine scaffold provides a geometrically defined presentation of the acrylamide warhead that is essential for allosteric binding mechanisms. In SHP099 (SHP2 IC₅₀ = 0.071 µM), the 4-amino-4-methylpiperidine moiety positions the basic amine for a critical hydrogen bond with the Phe113 backbone carbonyl and orients the scaffold within a previously undisclosed allosteric pocket — an interaction impossible with unsubstituted piperidine or pyrrolidine analogs [3]. This scaffold is recommended for programs targeting allosteric sites on phosphatases, kinases, or other enzymes where precise spatial presentation of the warhead relative to a distal cysteine residue is required. The quaternary 4-methyl group additionally restricts conformational flexibility, reducing the entropic penalty upon binding and contributing to target selectivity [2].

Building Block for Parallel Library Synthesis of Irreversible Inhibitors with Optimized Plasma Stability

The 4-aminopiperidine acrylamide scaffold has demonstrated superior plasma stability compared to anilide-based acrylamide series. While the earlier anilide series (Compound 1) showed a plasma half-life of only 209 min (~3.5 h) in mouse plasma, the 4-aminopiperidine acrylamide compounds consistently achieved half-lives >6 h, with several exceeding 24 h — representing up to a 7-fold improvement [2]. Additionally, these compounds showed no detectable conjugation to glutathione (GSH) over 120 h in vitro, indicating low intrinsic thiol reactivity that translates to reduced off-target covalent modification risk [2]. This plasma stability profile makes 1-(4-amino-4-methylpiperidin-1-yl)prop-2-en-1-one an advantageous core scaffold for parallel library synthesis in programs where systemic exposure and metabolic stability are key selection criteria.

Covalent Probe Development for Chemoproteomics and Target Engagement Studies

The bifunctional nature of the target compound — acrylamide warhead for covalent target engagement plus primary amine handle for reporter tag conjugation — makes it suitable as a core element for activity-based protein profiling (ABPP) probes. The piperidine acrylamide warhead's balanced reactivity (βnuc = 0.11 ± 0.03, intermediate between N-phenylacrylamide and chloroacetamide) enables selective labeling of catalytic cysteine residues in native proteomes without the excessive background labeling associated with more reactive warheads [1]. The 4-amino group can be functionalized with biotin, fluorophores, or click-chemistry handles (e.g., alkyne/azide) for downstream enrichment or detection. The validated TG2 isoform selectivity profiles (>100-fold over TG6, 10–20-fold over FXIIIa) demonstrate that this scaffold, when elaborated with appropriate recognition elements, can achieve target-selective covalent modification suitable for cellular target engagement studies [2].

Quote Request

Request a Quote for 1-(4-Amino-4-methylpiperidin-1-yl)prop-2-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.